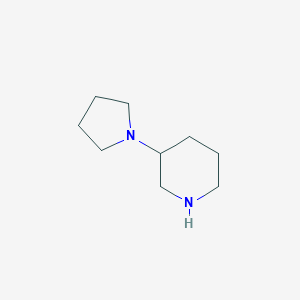

3-(Pyrrolidin-1-yl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-pyrrolidin-1-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-2-7-11(6-1)9-4-3-5-10-8-9/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSRVXZMXCPNZDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(Pyrrolidin-1-yl)piperidine chemical properties

An In-depth Technical Guide to 3-(Pyrrolidin-1-yl)piperidine: Properties, Synthesis, and Applications in Drug Discovery

Abstract

The this compound scaffold represents a confluence of two of the most privileged saturated N-heterocycles in medicinal chemistry: piperidine and pyrrolidine.[1][2] This unique diamine structure offers a three-dimensional architecture and distinct physicochemical properties that make it a valuable building block for interrogating biological systems and developing novel therapeutics. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthesis, spectroscopic signature, reactivity, and applications, with a focus on its strategic use in drug discovery. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their programs.

The Strategic Importance of the this compound Scaffold

Saturated heterocycles are foundational motifs in modern pharmaceuticals, prized for their ability to provide well-defined three-dimensional exit vectors, improve physicochemical properties such as solubility, and modulate pharmacological activity.[3][4] The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved drugs, valued for its conformational flexibility and its presence in numerous natural alkaloids and synthetic drugs.[2][5][6] Similarly, the pyrrolidine ring, often derived from the amino acid proline, is a versatile scaffold that confers unique stereochemical and basicity properties to molecules.[4][7]

The combination of these two rings into the this compound structure creates a chiral scaffold with two distinct basic centers. This arrangement is particularly valuable in the design of agents targeting the central nervous system (CNS), where precise spatial orientation and modulated basicity are critical for interacting with receptors and crossing the blood-brain barrier.[8] The (R)-enantiomer, in particular, has been highlighted as a key intermediate for synthesizing selective ligands for dopamine, serotonin, and nicotinic acetylcholine receptors, making it a high-value fragment for developing treatments for neurological disorders.[8]

Physicochemical and Molecular Properties

Understanding the core physicochemical properties of a building block is critical for anticipating its behavior in both chemical reactions and biological systems. These parameters influence solubility, permeability, and target engagement.[9]

| Property | Value | Source / Comment |

| Molecular Formula | C₉H₁₈N₂ | |

| Molecular Weight | 154.26 g/mol | |

| Appearance | Not specified; likely a liquid or low-melting solid at STP. | Inferred from related compounds. |

| Boiling Point | 231.0 ± 8.0 °C | [8] (Data for (R)-enantiomer) |

| pKa (Predicted) | ~9.5-10.5 (piperidine N), ~10.5-11.5 (pyrrolidine N) | Predicted. The pyrrolidine N is expected to be the more basic center. The pKa of piperidine is ~11.1.[10] |

| logP (Predicted) | ~1.0-1.5 | Predicted. The related 4-isomer has a calculated XLogP3 of 0.9.[11] This value indicates moderate lipophilicity. |

| Solubility | Soluble in methanol. | [12] (Data for 4-isomer). Expected to be soluble in water (especially when protonated) and polar organic solvents. |

Expertise & Experience Insights: The two nitrogen atoms will have distinct pKa values. The pyrrolidine nitrogen is generally a stronger base than the piperidine nitrogen due to differences in ring strain and hybridization. This differential basicity is a key feature for chemists to exploit. At physiological pH (~7.4), both nitrogens will be significantly protonated, enhancing aqueous solubility but potentially limiting passive membrane permeability. The predicted logP value suggests a good balance for CNS drug candidates, which often fall within the 1-3 range.

Synthesis and Purification

The synthesis of this compound can be achieved through several established methodologies for forming C-N bonds. One of the most direct and reliable approaches is the reductive amination between a protected 3-aminopiperidine and a suitable C4 synthon like 1,4-dibromobutane followed by cyclization, or more efficiently, with succinaldehyde or a derivative thereof. An alternative, atom-economical approach is the "borrowing hydrogen" methodology.[13][14]

Below is a representative protocol for a classical N-alkylation/cyclization approach.

Diagram: Synthetic Workflow

Caption: Representative synthetic workflow for this compound.

Experimental Protocol: Synthesis via N-Alkylation and Cyclization

Trustworthiness: This protocol is based on well-established N-alkylation and cyclization reactions common in amine synthesis.[6][15] The use of a Boc protecting group ensures selective alkylation and prevents polymerization. Each step includes a clear objective and endpoint.

-

Step 1: Mono-N-Alkylation

-

To a stirred solution of N-Boc-3-aminopiperidine (1.0 equiv.) in acetonitrile (10 mL/mmol), add anhydrous potassium carbonate (K₂CO₃, 3.0 equiv.) as a base.

-

Add 1,4-dibromobutane (1.2 equiv.) to the suspension.

-

Heat the mixture to reflux (approx. 82°C) and monitor the reaction by TLC or LC-MS for the disappearance of the starting amine. This typically takes 12-24 hours.

-

Causality: Potassium carbonate is a mild inorganic base sufficient to scavenge the HBr byproduct without promoting side reactions. Acetonitrile is an ideal polar aprotic solvent for this Sₙ2 reaction. A slight excess of the dibromide drives the reaction towards the mono-alkylated product.

-

-

Step 2: Intramolecular Cyclization

-

Upon consumption of the starting material, the reaction mixture containing the intermediate N-Boc-3-(4-bromobutylamino)piperidine will cyclize in situ under the reflux conditions to form the pyrrolidine ring. Continue heating for an additional 12-24 hours to ensure complete cyclization.

-

Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Causality: The terminal primary amine formed after initial alkylation is tethered in proximity to the bromo-alkyl chain, making the intramolecular Sₙ2 reaction favorable to form the five-membered pyrrolidine ring.

-

-

Step 3: Boc Deprotection

-

Dissolve the crude residue from Step 2 in dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of trifluoroacetic acid (TFA, 5-10 equiv.) or a 4M solution of HCl in dioxane dropwise at 0°C.

-

Allow the mixture to warm to room temperature and stir for 2-4 hours until TLC/LC-MS indicates complete removal of the Boc group.

-

Causality: The tert-butoxycarbonyl (Boc) group is labile under strong acidic conditions, releasing isobutylene and carbon dioxide, providing the free diamine as its corresponding salt.

-

-

Step 4: Purification

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

Dissolve the resulting crude salt in water and basify to pH >12 with 2M NaOH.

-

Extract the free base into an organic solvent such as DCM or ethyl acetate (3x).

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

-

Purify the final compound by vacuum distillation or flash column chromatography on silica gel (using a gradient of DCM/Methanol with 1% triethylamine) to afford pure this compound.

-

Causality: Conversion to the free base allows for extraction into an organic solvent, separating it from inorganic salts. The addition of triethylamine to the chromatography eluent prevents the basic amine product from tailing on the acidic silica gel.

-

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the final compound. While specific spectra for this compound are not widely published, its expected signature can be reliably predicted based on its structure and data from similar compounds like the 4-isomer.[16]

-

¹H NMR (400 MHz, CDCl₃): The spectrum will be complex due to overlapping signals of the aliphatic protons.

-

δ 3.0-2.2 ppm: A series of multiplets corresponding to the protons adjacent to the nitrogen atoms (α-protons) on both the piperidine and pyrrolidine rings.

-

δ 2.0-1.4 ppm: A broad set of multiplets from the remaining methylene protons on both rings.

-

The proton on the chiral center (C3 of the piperidine ring) will appear as a complex multiplet within the α-proton region.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~60-50 ppm: Signals for the carbon atoms adjacent to nitrogen. Expect four distinct signals in this region (C2/C6 of piperidine, C2'/C5' of pyrrolidine).

-

δ ~50-45 ppm: Signal for the chiral C3 carbon of the piperidine ring.

-

δ ~30-20 ppm: Signals for the remaining methylene carbons of both rings.

-

-

FT-IR (thin film):

-

~3300 cm⁻¹ (broad, weak): N-H stretch (from the piperidine nitrogen).

-

2950-2800 cm⁻¹ (strong): Aliphatic C-H stretching.

-

~1100-1000 cm⁻¹ (medium): C-N stretching.

-

-

Mass Spectrometry (EI or ESI):

-

[M]⁺ or [M+H]⁺: Expected at m/z 154 or 155, corresponding to the molecular weight.

-

Fragmentation: Common fragmentation patterns would involve the loss of alkyl fragments from either ring or cleavage alpha to the nitrogen atoms.

-

Chemical Reactivity and Derivatization Potential

The reactivity of this compound is dominated by the nucleophilic character of its two nitrogen atoms. Understanding their relative reactivity is key to planning selective derivatization.

Diagram: Reactivity Map

Caption: Reactivity map showing the two distinct nucleophilic centers.

-

Nucleophilicity: The pyrrolidine nitrogen is the more nucleophilic and sterically accessible of the two tertiary amines. This is a consequence of the C-N-C bond angles in the five-membered ring being smaller than the ideal tetrahedral angle, leading to higher p-character in the nitrogen lone pair, making it more available for reaction. Therefore, reactions with electrophiles (e.g., alkyl halides, acyl chlorides) under kinetically controlled conditions will likely occur preferentially at this position.

-

N-Alkylation/Acylation: Selective functionalization of the piperidine nitrogen can be achieved by first protecting the more reactive pyrrolidine nitrogen, for example, through protonation under carefully controlled pH, or by using bulky electrophiles that favor the less-hindered secondary amine.

-

Salt Formation: As a diamine, the compound will readily form salts with acids. Dihydrochloride salts are common for improving solubility and handling.[17]

Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound is as a versatile, chiral building block in the synthesis of biologically active molecules.[8]

-

CNS Agents: Its structure is well-suited for ligands targeting G-protein coupled receptors (GPCRs) and ion channels in the CNS. The defined stereochemistry and the presence of two basic nitrogens allow for multi-point interactions with receptor binding pockets. It serves as a key intermediate for potential treatments for depression, anxiety, addiction, and for developing cognitive enhancers.[8]

-

Chiral Synthesis: The inherent chirality at the C3 position is a critical asset. Using enantiomerically pure forms, such as (R)- or (S)-3-(pyrrolidin-1-yl)piperidine, allows for the synthesis of stereochemically pure final compounds. This is crucial for improving therapeutic efficacy and reducing off-target side effects, as different enantiomers can have vastly different pharmacological profiles.[7][8]

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight of ~154 Da, this scaffold fits well within the "rule-of-three" for fragment libraries.[3] It provides a rigid, 3D-rich core that can be elaborated to explore chemical space efficiently, moving away from the "flatland" of aromatic-rich compound collections.

Safety, Handling, and Storage

As with any reactive amine, proper safety protocols are mandatory.

-

Hazard Identification: this compound is classified as causing skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335). It should be handled with care, assuming it has similar or greater toxicity to its parent heterocycles like piperidine, which is toxic and corrosive.[18][19]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.

-

Handling Protocol:

-

Work exclusively within a certified chemical fume hood.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

In case of skin contact, immediately wash the affected area with copious amounts of water.

-

In case of eye contact, flush with water for at least 15 minutes and seek immediate medical attention.

-

Ensure all containers are tightly sealed when not in use to prevent exposure to moisture and air.

-

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. It is best stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Conclusion

This compound is a high-value chemical scaffold that offers medicinal chemists a unique combination of structural rigidity, three-dimensionality, chirality, and dual basicity. Its physicochemical properties make it an attractive starting point for the synthesis of complex molecules, particularly those targeting the central nervous system. A thorough understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in the development of next-generation therapeutics.

References

-

Vertex AI Search. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. 1

-

Fisher Scientific. Safety Data Sheet. 18

-

ChemRxiv. Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. 13

-

Racanicchi, L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. 7

-

Song, H., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules.

-

Larduinat, M., et al. Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ResearchGate. 14

-

Sigma-Aldrich. (2025). Piperidine Safety Data Sheet.

-

PubChem. 3-Piperidin-1-yl-2-pyrrolidin-1-ylpyridine.

-

Saeed, G., et al. (2014). Emerging pharmaceutical applications of piperidine, pyrrolidine and it s derivaties. World Journal of Pharmaceutical Research. 20

-

AiFChem. This compound.

-

PubChem. 4-(1-Pyrrolidinyl)piperidine.

-

MySkinRecipes. (R)-1-(Pyrrolidin-3-yl)piperidine.

-

Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry.

-

Organic Chemistry Portal. Pyrrolidine synthesis.

-

White Rose eTheses Online. Synthesis of Piperidines Using Organometallic Chemistry.

-

PharmaBlock. Pyrrolidine Derivatives in Drug Discovery.

-

Pen-Active. The Role of Piperidine Derivatives in Pharmaceutical Synthesis.

-

Jubilant Life Sciences Limited. Piperidine Safety Data Sheet.

-

Gribble, G. W. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.

-

LabSolutions. 3-Pyrrolidin-1-yl-piperidine dihydrochloride.

-

Nevado, C., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.

-

AWS. Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine.

-

ChemicalBook. 4-(1-Pyrrolidinyl)piperidine.

-

PubChem. Piperidine.

-

American Chemical Society. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.

-

PubChem. Piperidin-1-yl-acetic acid.

-

Cheméo. Piperidine (CAS 110-89-4) - Chemical & Physical Properties.

-

Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.

-

NIH. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics.

-

Chemical-Suppliers. 3-(pyrrolidin-1-ylcarbonyl)piperidine.

-

Sigma-Aldrich. 4-(1-Pyrrolidinyl)piperidine 95%.

-

ResearchGate. (2017). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.

-

Santa Cruz Biotechnology. 1-Pyrrolidin-3-yl-piperidine.

-

FooDB. Showing Compound Piperidine (FDB012644).

-

MDPI. (2023). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing.

Sources

- 1. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 2. mdpi.com [mdpi.com]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. nbinno.com [nbinno.com]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (R)-1-(Pyrrolidin-3-yl)piperidine [myskinrecipes.com]

- 9. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 10. Showing Compound Piperidine (FDB012644) - FooDB [foodb.ca]

- 11. 4-(1-Pyrrolidinyl)piperidine | C9H18N2 | CID 78703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-(1-Pyrrolidinyl)piperidine | 5004-07-9 [chemicalbook.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. labsolu.ca [labsolu.ca]

- 18. fishersci.com [fishersci.com]

- 19. jubilantingrevia.com [jubilantingrevia.com]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structure Elucidation of 3-(Pyrrolidin-1-yl)piperidine

This guide provides a comprehensive technical overview for the structural elucidation of 3-(Pyrrolidin-1-yl)piperidine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. The methodologies and analytical strategies detailed herein are designed for researchers, scientists, and professionals in the pharmaceutical industry who require robust and reliable characterization of such molecules. This document emphasizes the causality behind experimental choices and establishes a self-validating system for structural confirmation, ensuring the highest degree of scientific integrity.

Introduction: The Importance of Unambiguous Structure Verification

This compound belongs to a class of compounds that are prevalent in numerous biologically active natural products and synthetic pharmaceuticals.[1] The precise connectivity and stereochemistry of these molecules are critical determinants of their pharmacological activity. Therefore, unambiguous structure elucidation is a cornerstone of the drug discovery and development process. Erroneous structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety concerns. This guide will walk through a multi-technique analytical approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy to confidently determine the structure of this compound.

Molecular Structure and Conformational Considerations

This compound consists of a piperidine ring substituted at the 3-position with a pyrrolidinyl group. The piperidine ring exists predominantly in a chair conformation to minimize steric strain. The pyrrolidinyl substituent can occupy either an axial or equatorial position on the piperidine ring. The conformational preference is a key aspect of its structure and can be elucidated using NMR spectroscopy.

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments provides detailed information about the connectivity of atoms, the chemical environment of each nucleus, and the stereochemistry of the molecule.

While experimental NMR data for the isomeric 4-(1-pyrrolidinyl)piperidine is available and provides a valuable reference, this guide will focus on the predicted spectral characteristics of the 3-isomer to offer a targeted analysis.[2] A study by Alver et al. (2011) on 4-(1-pyrrolidinyl)piperidine provides an excellent framework for understanding the NMR of this class of compounds.[2]

A. ¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (which indicate the electronic environment), and their coupling patterns (which provide information about adjacent protons).

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Piperidine N-H | ~1.5 - 2.5 | br s | 1H |

| Piperidine H-2, H-6 | ~2.5 - 3.1 | m | 4H |

| Piperidine H-3 | ~2.2 - 2.4 | m | 1H |

| Piperidine H-4, H-5 | ~1.3 - 1.9 | m | 4H |

| Pyrrolidine N-CH₂ | ~2.4 - 2.7 | m | 4H |

| Pyrrolidine C-CH₂-C | ~1.7 - 1.9 | m | 4H |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Interpretation and Rationale:

-

Piperidine Ring Protons: The protons on the piperidine ring will exhibit complex multiplets due to coupling with each other. The protons on C-2 and C-6, being adjacent to the nitrogen, are expected to be the most deshielded. The proton at the substitution point, H-3, will also have a distinct chemical shift and will show coupling to the protons on C-2 and C-4.

-

Pyrrolidine Ring Protons: The protons on the pyrrolidine ring will also appear as multiplets. The protons on the carbons adjacent to the nitrogen will be more deshielded than the other methylene protons.

-

N-H Proton: The piperidine N-H proton is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: Appropriate for the expected chemical shift range (e.g., 0-12 ppm).

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 16-64, depending on the sample concentration.

-

-

Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction.

B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms and their chemical environments.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Piperidine C-2 | ~50 - 55 |

| Piperidine C-3 | ~60 - 65 |

| Piperidine C-4 | ~25 - 30 |

| Piperidine C-5 | ~24 - 29 |

| Piperidine C-6 | ~46 - 51 |

| Pyrrolidine N-CH₂ | ~52 - 57 |

| Pyrrolidine C-CH₂-C | ~23 - 28 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Interpretation and Rationale:

-

The carbon atom bearing the pyrrolidinyl substituent (C-3) is expected to be the most deshielded among the piperidine ring carbons, with the exception of the carbons adjacent to the nitrogen (C-2 and C-6).

-

The chemical shifts of the pyrrolidine carbons will be in the typical range for N-alkylated pyrrolidines.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse sequence: Standard single-pulse experiment with proton decoupling.

-

Spectral width: Appropriate for the expected chemical shift range (e.g., 0-220 ppm).

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more, as the natural abundance of ¹³C is low.

-

-

Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction.

C. Two-Dimensional (2D) NMR Spectroscopy: Connecting the Dots

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity.

-

COSY: A ¹H-¹H COSY spectrum will show correlations between protons that are coupled to each other, allowing for the tracing of the proton connectivity within the piperidine and pyrrolidine rings.

-

HSQC: An HSQC spectrum correlates each proton with the carbon to which it is directly attached, enabling the unambiguous assignment of the ¹³C NMR signals.

Caption: Workflow for NMR-based structure elucidation.

II. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, can offer further structural information. For this compound (C₉H₁₈N₂), the monoisotopic mass is 154.147 Da.[3]

Expected Mass Spectrometry Data

| Ion | Predicted m/z |

| [M+H]⁺ | 155.154 |

| [M+Na]⁺ | 177.136 |

Data sourced from PubChemLite.[3]

Fragmentation Analysis:

In a tandem MS (MS/MS) experiment, the protonated molecule ([M+H]⁺) can be fragmented to yield characteristic daughter ions. Expected fragmentation pathways would involve the cleavage of the C-N bond between the two rings and fragmentation within the piperidine and pyrrolidine rings.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote protonation.

-

Instrument Setup: Use an ESI-MS instrument, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer.

-

Acquisition Parameters:

-

Ionization mode: Positive ion mode.

-

Mass range: Scan a range that includes the expected molecular ion (e.g., m/z 50-500).

-

Capillary voltage and other source parameters should be optimized for the specific instrument and compound.

-

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass. If performing MS/MS, analyze the fragmentation pattern to gain further structural insights.

III. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (piperidine) | 3300 - 3500 | Medium, broad |

| C-H stretch (alkane) | 2850 - 3000 | Strong |

| C-N stretch | 1000 - 1250 | Medium |

| N-H bend (piperidine) | 1590 - 1650 | Medium |

Interpretation and Rationale:

-

N-H Stretch: The presence of a secondary amine in the piperidine ring will give rise to a characteristic N-H stretching vibration.

-

C-H Stretch: The numerous C-H bonds in the aliphatic rings will result in strong absorption bands in the 2850-3000 cm⁻¹ region.

-

C-N Stretch: The C-N stretching vibrations of the tertiary amine (pyrrolidine) and the secondary amine (piperidine) will appear in the fingerprint region.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Scan range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

IV. Integrated Approach to Structure Confirmation

The true power of structure elucidation lies in the integration of data from multiple analytical techniques. The workflow below illustrates how these techniques are synergistically employed for a confident structural assignment.

Caption: Integrated workflow for structure confirmation.

By combining the detailed connectivity information from NMR, the molecular formula from MS, and the functional group identification from FTIR, a self-validating and unambiguous structural assignment of this compound can be achieved. This rigorous approach is essential for ensuring the quality and reliability of data in research and drug development.

References

-

Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia, 25(3), 437-442. [Link]

-

PubChemLite. (n.d.). This compound. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]

-

Shao, Z., Chen, J., Tu, Y., Li, L., & Zhang, H. (2003). A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives. Chemical Communications, (15), 1918-1919. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of 3-(Pyrrolidin-1-yl)piperidine

Abstract

The 3-(pyrrolidin-1-yl)piperidine core is a quintessential example of a privileged scaffold in modern medicinal chemistry. Its unique three-dimensional architecture, combining the structural rigidity of the piperidine ring with the versatile hydrogen bond accepting capability of the pyrrolidine nitrogen, has rendered it a cornerstone in the design of a multitude of biologically active agents. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of this important heterocyclic system. We will delve into the fundamental synthetic strategies, provide detailed experimental protocols, and explore the structure-activity relationships that have guided the development of therapeutic candidates targeting a range of biological pathways. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the this compound scaffold and its applications.

Introduction: The Emergence of a Key Pharmacophore

The piperidine ring is a ubiquitous structural motif found in over twenty classes of pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties and engage in critical interactions with biological targets.[1][2] Similarly, the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a fundamental component of numerous natural products and synthetic drugs, offering a distinct spatial arrangement and polarity.[3] The fusion of these two saturated heterocycles into the this compound scaffold creates a bicyclic system with a unique conformational profile and a rich potential for chemical diversification.

The strategic placement of the pyrrolidine moiety at the 3-position of the piperidine ring introduces a chiral center and directs substitution vectors in a manner that has proven highly effective for optimizing ligand-receptor interactions. This guide will trace the journey of this scaffold from its conceptual origins to its current status as a key building block in contemporary drug discovery.

Historical Context and Early Synthetic Endeavors

While a singular, seminal publication detailing the "discovery" of the parent this compound is not readily apparent in the historical literature, its emergence can be understood as a logical progression in the broader exploration of substituted piperidines and their pharmacological potential. Early forays into the synthesis of N-substituted 3-aminopiperidines laid the conceptual groundwork. These initial efforts were often driven by the desire to create novel analogs of existing therapeutic agents, particularly those targeting the central nervous system.

The fundamental chemical transformations required for the synthesis of this scaffold, such as nucleophilic substitution and reductive amination, were well-established by the mid-20th century. It is likely that the this compound core was first synthesized as part of larger screening libraries aimed at exploring the structure-activity relationships of aminopiperidine derivatives. The inherent value of this specific combination of heterocycles would have been subsequently recognized as its derivatives demonstrated promising biological activities.

Foundational Synthetic Strategies

The construction of the this compound core relies on established and robust chemical transformations. The choice of synthetic route is often dictated by the availability of starting materials, the desired stereochemistry, and the need for specific protecting group strategies to allow for further functionalization. Two primary strategies dominate the synthesis of this scaffold:

-

Nucleophilic Substitution: This approach involves the reaction of a piperidine electrophile with pyrrolidine as the nucleophile.

-

Reductive Amination: This strategy entails the condensation of a piperidine ketone with pyrrolidine to form an enamine or iminium ion intermediate, which is subsequently reduced.

Synthesis via Nucleophilic Substitution of a Piperidine Electrophile

A reliable and scalable method for the synthesis of this compound involves the reaction of a suitably protected 3-halopiperidine or a piperidine-3-yl sulfonate with pyrrolidine. The use of a protecting group on the piperidine nitrogen is crucial to prevent self-condensation and other side reactions.

Below is a detailed, self-validating experimental protocol for the synthesis of N-Boc-3-(pyrrolidin-1-yl)piperidine, a key intermediate for further elaboration.

Experimental Protocol: Synthesis of tert-butyl this compound-1-carboxylate

Rationale: This protocol utilizes a commercially available N-Boc-protected piperidine precursor with a leaving group at the 3-position. The Boc protecting group is stable under the basic reaction conditions required for the nucleophilic substitution and can be readily removed under acidic conditions. Pyrrolidine acts as the nucleophile, displacing the leaving group to form the desired product.

Materials:

-

tert-butyl 3-(tosyloxy)piperidine-1-carboxylate

-

Pyrrolidine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a stirred solution of tert-butyl 3-(tosyloxy)piperidine-1-carboxylate (1.0 eq) in anhydrous acetonitrile (0.2 M) in a round-bottom flask is added pyrrolidine (2.0 eq) and potassium carbonate (3.0 eq).

-

The reaction mixture is heated to 80 °C and stirred for 16 hours under a nitrogen atmosphere.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between dichloromethane and saturated aqueous sodium bicarbonate solution.

-

The aqueous layer is extracted with dichloromethane (3 x).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl this compound-1-carboxylate as a colorless oil.

Self-Validation:

-

TLC Analysis: Compare the Rf of the product spot with the starting material. The product should have a different Rf.

-

LC-MS Analysis: Confirm the presence of the product by its molecular weight.

-

NMR Spectroscopy (¹H and ¹³C): The NMR spectra should be consistent with the structure of the desired product, showing characteristic peaks for the Boc group, the piperidine ring, and the pyrrolidine ring protons and carbons.

Synthesis via Reductive Amination

Reductive amination offers an alternative and often highly efficient route to the this compound scaffold. This method typically starts from a protected 3-piperidone and involves the in-situ formation of an enamine or iminium ion upon reaction with pyrrolidine, followed by reduction with a suitable hydride reagent.

Experimental Protocol: Synthesis of 1-benzyl-3-(pyrrolidin-1-yl)piperidine

Rationale: This protocol employs a commercially available N-benzyl-protected 3-piperidone. The benzyl group is a robust protecting group that can be removed under various conditions, including catalytic hydrogenation. The reductive amination is carried out using sodium triacetoxyborohydride, a mild and selective reducing agent that is particularly effective for this transformation. A recent study has described a multi-step route for the synthesis of enantiomerically pure 3-(N-Boc amino) piperidine derivatives starting from L-glutamic acid, which involves the cyclization of a corresponding ditosylate with different amines.[4]

Materials:

-

1-benzylpiperidin-3-one hydrochloride

-

Pyrrolidine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Acetic acid (AcOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of 1-benzylpiperidin-3-one hydrochloride (1.0 eq) in 1,2-dichloroethane (0.3 M) is added pyrrolidine (1.2 eq).

-

The mixture is stirred at room temperature for 30 minutes.

-

Acetic acid (2.0 eq) is then added, followed by the portion-wise addition of sodium triacetoxyborohydride (1.5 eq) over 15 minutes.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield 1-benzyl-3-(pyrrolidin-1-yl)piperidine.

Self-Validation:

-

Reaction Monitoring: The disappearance of the ketone starting material can be monitored by TLC.

-

Work-up Observation: The quenching step should result in the cessation of gas evolution, indicating the neutralization of the acid and decomposition of the excess reducing agent.

-

Spectroscopic Analysis: Confirmation of the product structure is achieved through NMR and mass spectrometry.

Structure-Activity Relationships and Medicinal Chemistry Applications

The this compound scaffold has been incorporated into a wide array of compounds with diverse pharmacological activities. The specific stereochemistry at the C3 position of the piperidine ring, along with the nature and position of substituents on both the piperidine and pyrrolidine rings, plays a crucial role in determining the biological activity and selectivity.

Table 1: Representative Pharmacological Applications of this compound Derivatives

| Therapeutic Area | Target | Representative Compound Type | Key Structural Features | Reference |

| Oncology | Kinase Inhibitors | Pyrrolo[2,3-d]pyrimidine derivatives | The 4-piperidin-1-yl substituent is crucial for activity. | [5] |

| Metabolic Diseases | Dipeptidyl peptidase IV (DPP-IV) Inhibitors | Piperidinoyl-pyrrolidine compounds | The specific stereochemistry of the pyrrolidine and piperidine rings is critical for potent and selective inhibition. | [6] |

| CNS Disorders | 5-HT Receptor Ligands | Fluorinated 3-(3-(piperidin-1-yl)propyl)indoles | The piperidine nitrogen acts as a key basic center for receptor interaction. | [7] |

Visualization of a Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and diversification of the this compound scaffold, starting from a protected piperidone.

Caption: A generalized workflow for the synthesis and diversification of the this compound scaffold.

Conclusion and Future Perspectives

The this compound scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic accessibility and the rich chemical space that can be explored through its derivatization ensure its continued relevance in the pursuit of novel therapeutics. While its precise historical origin may be intertwined with the broader evolution of piperidine chemistry, its impact on contemporary drug discovery is undeniable. Future research will likely focus on the development of novel, stereoselective synthetic methods to access increasingly complex and functionally diverse analogs. Furthermore, the application of this scaffold is expected to expand into new therapeutic areas as our understanding of its structure-activity relationships continues to grow. This guide serves as a foundational resource for scientists engaged in this exciting and impactful area of research.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6467. [Link]

-

Khom, S., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63B(5), 518-525. [Link]

-

Khom, S., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. [Link]

-

Wang, C., et al. (2009). (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1 -yl)-pyrrolidin-2-yl]-methanone: A potent, selective, orally active dipeptidyl peptidase IV inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(7), 1991-1995. [Link]

-

van Niel, M. B., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-2104. [Link]

- Norman, M. H., et al. (2007). Piperidinoyl-pyrrolidine and piperidinoyl-piperidine compounds.

-

Kaspersen, S. J., et al. (2013). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 56(22), 9182-9192. [Link]

-

Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974. [Link]

-

Kato, T., et al. (2023). Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure. Journal of Medicinal Chemistry, 66(16), 11428-11446. [Link]

-

Naito, Y., Shida, N., & Atobe, M. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 350-359. [Link]

-

Park, H., et al. (2017). An acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters. Synthesis, 49(12), 2761-2767. [Link]

-

Bielenica, A., et al. (2013). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. European Journal of Medicinal Chemistry, 62, 494-502. [Link]

- Kasibhatla, S. R., et al. (2008). 4-Piperidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine compounds.

-

Turner, S. R., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(45), 6079-6082. [Link]

-

Shi, Y. G. (1995). Pyrrolidine, a non-controlled substance, can replace piperidine for the chemical sequencing of DNA. Nucleic Acids Research, 23(1), 136-137. [Link]

-

Design, Synthesis and Pharmacological evaluation of Novel Pyrrolidine analogues as potent Antibacterial agents: Experimental and Molecular docking approach. (2025). ResearchGate. [Link]

-

Kato, T., et al. (2023). Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure. PubMed. [Link]

-

Wang, Y., et al. (2006). Method for producing chiral 8-(3-amino-piperidin-1-yl)-xanthines. Google Patents, WO2006048427A1. [Link]

-

van Niel, M. B., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-2104. [Link]

Sources

- 1. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. US7423043B2 - 4-Piperidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine compounds - Google Patents [patents.google.com]

- 6. WO2007015162A1 - Piperidinoyl-pyrrolidine and piperidinoyl-piperidine compounds - Google Patents [patents.google.com]

- 7. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Biological Activities of Piperidine Derivatives

Foreword

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," its structural motif is present in a remarkable number of natural alkaloids and synthetic pharmaceuticals, spanning more than twenty drug classes.[1][2] This prevalence is not coincidental; the piperidine moiety's unique physicochemical and stereochemical properties grant it significant advantages in drug design.[1][3] Its stable chair conformation allows for the precise spatial arrangement of substituents, critical for optimizing interactions with biological targets, while the nitrogen atom provides a versatile handle for modulating solubility and lipophilicity.[1] This guide offers an in-depth exploration of the diverse biological activities of piperidine derivatives, designed for researchers, scientists, and drug development professionals. We will delve into their anticancer, neuroprotective, antimicrobial, antiviral, and analgesic properties, providing mechanistic insights, quantitative data, and detailed experimental protocols to empower the next wave of therapeutic innovation.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Piperidine derivatives have emerged as a formidable class of anticancer agents, exhibiting diverse mechanisms that strike at the core processes of cancer cell proliferation, survival, and metastasis.[4][5]

Mechanisms of Action

The anticancer effects of piperidine compounds are multifaceted. Many derivatives function by inducing apoptosis , or programmed cell death, a critical process for eliminating malignant cells. For example, the derivative DTPEP, synthesized from Tamoxifen, induces apoptosis in both estrogen receptor (ER)-positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cells by increasing the generation of reactive oxygen species (ROS) and promoting the release of cytochrome C.[5] Other compounds, like compound 17a, trigger apoptosis in prostate cancer cells (PC3) by modulating the expression of key apoptosis-regulating proteins, decreasing anti-apoptotic BCL-2 and increasing pro-apoptotic BAX.[5]

Furthermore, piperidine derivatives can halt the cancer cell cycle, preventing uncontrolled division.[5] They also interfere with crucial cellular signaling pathways essential for cancer progression, such as the PI3K/Akt, STAT-3, and NF-κB pathways.[5]

Quantitative Anticancer Activity Data

The potency of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50). Lower values indicate greater potency.

| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04[5][6] |

| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12[5][6] | |

| Compound 17a | PC3 | Prostate | 0.81[5][6] |

| MGC803 | Gastric | 1.09[6] | |

| Compound 1 | SW-620 | Colon | 6.61[7] |

| HCC-2998 | Colon | 12.0[7] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of piperidine derivatives on cancer cell lines. The principle relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells into a purple formazan product.

1.3.1. Causality and Self-Validation

This assay is self-validating through the inclusion of controls. The vehicle control (cells treated with only the solvent, e.g., DMSO) represents 100% cell viability and establishes the baseline. A positive control (a known cytotoxic drug) confirms the assay is responsive. A blank control (media and MTT without cells) corrects for background absorbance. The amount of formazan produced is directly proportional to the number of living cells, making the absorbance reading a reliable measure of cytotoxicity.

1.3.2. Step-by-Step Methodology

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the piperidine derivative in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include vehicle and positive controls.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using dose-response curve analysis.[4]

Visualization: Apoptosis Induction Pathway

Caption: Simplified pathway of apoptosis induction by a piperidine derivative.

Neuroprotective Activity: A Shield for the Central Nervous System

The piperidine scaffold is integral to numerous compounds targeting the central nervous system (CNS), offering therapeutic potential for neurodegenerative diseases like Alzheimer's and Parkinson's.[8][9][10]

Mechanisms of Action

A primary mechanism for neuroprotection is the inhibition of acetylcholinesterase (AChE) , the enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, these derivatives increase acetylcholine levels in the brain, a key strategy in managing Alzheimer's disease.[8] Donepezil is a classic example of a piperidine-based AChE inhibitor.[8]

Other neuroprotective actions include:

-

Antioxidant Effects: Compounds like piperine (an alkaloid containing a piperidine moiety) protect neurons from oxidative stress, a major contributor to neuronal damage in Parkinson's disease models.[10][11]

-

Anti-inflammatory Action: Piperine can reduce the activation of microglia, the brain's immune cells, thereby suppressing neuroinflammation.[10]

-

Anti-apoptotic Effects: By maintaining the balance of pro- and anti-apoptotic proteins like Bax and Bcl-2, piperidine derivatives can prevent neuronal cell death.[10]

-

Monoamine Oxidase (MAO) Inhibition: Piperine has been identified as a potent inhibitor of MAO, an enzyme involved in the breakdown of neurotransmitters and linked to neurodegeneration.[12]

Key Neuroprotective Derivatives

-

Donepezil: A leading drug for Alzheimer's disease that functions as a potent and reversible AChE inhibitor.[8]

-

Piperine: Found in black pepper, it demonstrates antioxidant, anti-inflammatory, and anti-apoptotic properties in models of Parkinson's disease.[9][10]

-

Lobeline and its analogs: These 2,6-disubstituted piperidine alkaloids have shown the ability to protect dorsal root ganglion neurons from damage induced by chemotherapy agents like paclitaxel.[13]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies AChE activity and its inhibition by test compounds.

2.3.1. Causality and Self-Validation

The assay's logic rests on a clear chemical reaction: AChE hydrolyzes acetylthiocholine (ATCI) into thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion (5-thio-2-nitrobenzoic acid), which is measured spectrophotometrically. The rate of color formation is directly proportional to AChE activity. A negative control (no inhibitor) shows maximum enzyme activity, while a positive control (a known AChE inhibitor like Donepezil) validates the inhibition measurement.

2.3.2. Step-by-Step Methodology

-

Reagent Preparation: Prepare solutions of AChE enzyme, DTNB, and the substrate ATCI in a phosphate buffer (pH 8.0).

-

Assay Setup: In a 96-well plate, add buffer, DTNB solution, and the piperidine derivative at various concentrations.

-

Enzyme Addition: Add the AChE enzyme solution to each well (except for the blank) and incubate for 15 minutes at 25°C.

-

Initiate Reaction: Add the ATCI substrate to all wells to start the reaction.

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition relative to the control without inhibitor. Calculate the IC50 value from the dose-response curve.

Antimicrobial and Antiviral Activities

The structural versatility of the piperidine ring has been exploited to develop potent agents against a wide spectrum of pathogens, including bacteria, fungi, and viruses.[7][14]

Mechanisms of Action

-

Antibacterial/Antifungal: The specific mechanisms are diverse, but many antimicrobial piperidines are cationic amphiphiles. This structure allows them to interact with and disrupt the integrity of microbial cell membranes, leading to cell death.[15] They can also inhibit key microbial enzymes or interfere with protein synthesis.[15] Piperidine derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungi.[15][16]

-

Antiviral: Piperidine derivatives can interfere with multiple stages of a viral life cycle. Some compounds inhibit viral entry into host cells.[17] Others act as reverse transcriptase (RT) inhibitors, preventing the viral RNA from being converted into DNA, a crucial step for viruses like HIV.[7] Still others interfere with later stages of viral replication.[18] For instance, certain purine derivatives incorporating a piperidine nucleus show potent activity against HIV-1 and influenza A/H1N1 virus.[7][19]

Notable Antimicrobial and Antiviral Derivatives

| Derivative Class | Target Pathogen | Activity/Potency |

| Piperidine-substituted Purines | HIV-1 (wild-type) | EC50 values as low as 0.022 µM[7] |

| Influenza A/H1N1 | Potent inhibition in MDCK cells[19] | |

| Quinoline-Piperidine Ether | Influenza Virus (various strains) | EC50 values as low as 0.05 µM[18] |

| Piperidine-based Sulfobetaines | S. aureus, B. subtilis (Gram+) | High antimicrobial activity[20] |

| E. coli, P. aeruginosa (Gram-) | High antimicrobial activity[20] |

Experimental Protocol: Antiviral Plaque Reduction Assay

This is a gold-standard assay to determine the ability of a compound to inhibit viral infection and replication.

3.3.1. Causality and Self-Validation

The assay quantifies infectious virus particles by their ability to form "plaques" (zones of cell death) in a monolayer of host cells. A reduction in the number of plaques in the presence of the test compound directly indicates antiviral activity. A virus control (no compound) shows the maximum number of plaques. A cell control (no virus, no compound) ensures the health of the cell monolayer. A positive control (a known antiviral drug) confirms the assay's sensitivity. The dose-dependent reduction in plaque count allows for the calculation of the EC50 (50% effective concentration).

3.3.2. Step-by-Step Methodology

-

Cell Seeding: Grow a confluent monolayer of susceptible host cells (e.g., MDCK cells for influenza) in 6-well plates.

-

Virus Infection: Infect the cell monolayers with a known dilution of the virus (designed to produce ~50-100 plaques/well) for 1 hour.

-

Compound Treatment: After incubation, remove the virus inoculum. Overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the piperidine derivative.

-

Incubation: Incubate the plates for 2-4 days, or until plaques are visible.

-

Plaque Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with a dye like crystal violet, which stains living cells but not the dead cells within the plaques.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.

Visualization: Antiviral Drug Development Workflow

Caption: General workflow for evaluating piperidine antiviral candidates.

Analgesic Activity: Managing Pain

Piperidine is a foundational structure for many potent analgesic drugs, particularly opioids. The phenylpiperidine class, which includes drugs like pethidine and fentanyl, plays a crucial role in anesthesia and pain medicine.[21][22]

Mechanism of Action

The primary mechanism for opioid analgesics is the agonistic (activating) action at mu-opioid receptors (MOR) located in the central nervous system.[21][22] Binding to these G-protein coupled receptors inhibits ascending pain pathways, increases the pain threshold, and produces analgesia.[21][22] Some piperidine derivatives may also exhibit analgesic effects by blocking prostaglandin signaling pathways.[23]

Key Analgesic Derivatives

-

Fentanyl: A powerful synthetic opioid of the phenylpiperidine class, used extensively in anesthesia and for managing severe pain.[22]

-

Pethidine (Meperidine): Another synthetic phenylpiperidine opioid used for moderate to severe pain.[21]

-

Remifentanil & Sufentanil: Ultra-short-acting and highly potent fentanyl analogs used in surgical settings.[22]

-

Novel 4-amino methyl piperidine series: Recent research has shown that derivatives in this series exhibit excellent analgesic activity, with some showing 100% inhibition in the writhing test, an animal model of pain.[24]

Experimental Protocol: Tail-Flick Test (In Vivo Analgesia)

This is a classic test to measure the pain response in animals (typically mice or rats) and the efficacy of analgesic drugs.

4.3.1. Causality and Self-Validation

The test relies on a spinal reflex to a thermal stimulus. A heat source is focused on the animal's tail, and the latency (time) for the animal to "flick" its tail away is measured. Analgesic drugs increase this latency. A baseline latency is measured before drug administration. A vehicle control group establishes the normal response time over the experiment's duration. A positive control (e.g., morphine) confirms the model's sensitivity to known analgesics. The increase in tail-flick latency is a direct and quantifiable measure of the compound's central analgesic effect.

4.3.2. Step-by-Step Methodology

-

Acclimatization: Acclimate the animals to the testing apparatus.

-

Baseline Measurement: Gently hold the animal and place its tail on the apparatus. Apply the heat stimulus and record the time until the tail flicks away. This is the baseline latency. A cut-off time (e.g., 10-12 seconds) is used to prevent tissue damage.

-

Drug Administration: Administer the piperidine derivative via the desired route (e.g., intraperitoneal, oral). Administer vehicle to the control group and a standard drug like morphine to the positive control group.

-

Post-treatment Measurement: At set time intervals (e.g., 30, 60, 90, 120 minutes) after administration, repeat the tail-flick latency measurement.

-

Data Analysis: Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. This normalizes the data and allows for comparison between compounds.

Future Perspectives and Conclusion

The piperidine scaffold is a testament to the power of a "privileged structure" in medicinal chemistry.[4] Its conformational flexibility, synthetic tractability, and favorable pharmacokinetic properties ensure its continued prominence in drug design.[3][25] The ongoing exploration of this versatile heterocycle continues to yield novel candidates with potent and diverse biological activities. From combating drug-resistant cancers and emerging viral threats to addressing the complexities of neurodegeneration and chronic pain, piperidine derivatives remain at the forefront of therapeutic innovation. Future research will undoubtedly leverage modern synthetic methodologies, such as C-H activation and photoredox catalysis, to further expand the chemical space and create next-generation therapeutics built upon this remarkable scaffold.[25]

References

-

Khan, F. A., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing. [Link]

-

Jawaid, T., et al. (2015). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. PubMed. [Link]

-

Rajalakshmi, R. (2021). The Wide Spectrum Biological Activities of Piperidine -A Short Review. International Journal of Innovative Research in Technology. [Link]

-

Khan, F. A., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing. [Link]

-

Khamitova, A. A., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]

-

Fu, Z., et al. (2015). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. PubMed. [Link]

-

Kaye, A. D., et al. (2014). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician. [Link]

-

Bhat, F. A., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. [Link]

-

Jayalakshmi J., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]

-

Khamitova, A. A., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Bohrium. [Link]

-

Gribanov, P. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

-

Gribanov, P., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

-

Słoczyńska, K., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

-

Youssif, B. G., et al. (2022). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. [Link]

-

Imasheva, D. D., et al. (2022). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Pharmaceuticals. [Link]

-

Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry. [Link]

-

Moodley, K., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology. [Link]

-

Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds. [Link]

-

Chemical Experts. (2023). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Chemical Experts. [Link]

-

ResearchGate. (n.d.). Chemical structures of anticancer piperidine derivatives. ResearchGate. [Link]

-

Chen, Y. F., et al. (2022). 2,6-Disubstituted Piperidine Alkaloids with Neuroprotective Activity from Hippobroma longiflora. Planta Medica. [Link]

-

Bano, S., et al. (2022). Piperine mitigates behavioral impairments and provides neuroprotection against 3-nitropropinoic acid-induced Huntington disease-like symptoms. Nutritional Neuroscience. [Link]

-

Zdziennicka, A., et al. (2016). Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines. International Journal of Molecular Sciences. [Link]

-

ResearchGate. (n.d.). The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways. ResearchGate. [Link]

-

Gavrilov, N. V., et al. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules. [Link]

-

ResearchGate. (n.d.). Antibacterial activities of piperidine derived analogs. ResearchGate. [Link]

-

ResearchGate. (2025). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. ResearchGate. [Link]

-

Moodley, K., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. ResearchGate. [Link]

-

Patil, S. D., et al. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. [Link]

-

Liu, Y., et al. (2018). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Experimental and Therapeutic Medicine. [Link]

-

de Oliveira, R. G., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. ResearchGate. [Link]

-

Szałaj, N., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

-

ResearchGate. (2025). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ijirt.org [ijirt.org]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Piperine mitigates behavioral impairments and provides neuroprotection against 3-nitropropinoic acid-induced Huntington disease-like symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - Amrita Vishwa Vidyapeetham [amrita.edu]

- 13. 2,6-Disubstituted Piperidine Alkaloids with Neuroprotective Activity from Hippobroma longiflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. academicjournals.org [academicjournals.org]

- 17. mdpi.com [mdpi.com]

- 18. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. longdom.org [longdom.org]

- 22. painphysicianjournal.com [painphysicianjournal.com]

- 23. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of 3-(Pyrrolidin-1-yl)piperidine

Abstract

This technical guide provides a comprehensive examination of the critical physicochemical properties of 3-(Pyrrolidin-1-yl)piperidine, a heterocyclic amine of significant interest in pharmaceutical research and development. Recognizing the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide establishes a robust framework for its characterization. By synthesizing foundational principles of solubility and stability with field-proven experimental protocols, we offer researchers, scientists, and drug development professionals a practical and scientifically rigorous resource. This document details methodologies for determining aqueous and organic solubility, outlines a comprehensive strategy for conducting forced degradation studies to assess intrinsic stability, and provides a pathway for the development of a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC), including strategies for the analysis of non-chromophoric amines. The insights and protocols herein are grounded in data from structurally analogous compounds, namely the parent piperidine and pyrrolidine heterocycles, to provide a predictive and actionable guide for the laboratory setting.

Introduction: The Scientific Imperative for Characterization

This compound belongs to a class of N-substituted heterocyclic compounds that are prevalent scaffolds in medicinal chemistry. The arrangement of the pyrrolidine moiety on the piperidine ring presents a unique combination of steric and electronic features that are of interest in the design of novel therapeutic agents. A thorough understanding of the solubility and stability of this molecule is a non-negotiable prerequisite for its advancement through the drug development pipeline. Solubility directly impacts bioavailability and formulation strategies, while a comprehensive stability profile is essential for ensuring safety, efficacy, and appropriate storage conditions.

This guide is structured to provide not just procedural instructions, but also the scientific rationale behind the experimental designs. We will delve into the theoretical underpinnings of solubility and degradation, followed by detailed, actionable protocols that can be readily adapted for the characterization of this compound and other similar molecules.

Physicochemical Properties: A Predictive Overview